Home > Products > Screening Compounds P46417 > N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide - 872855-45-3

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

Catalog Number: EVT-3073429
CAS Number: 872855-45-3
Molecular Formula: C20H25N3O4
Molecular Weight: 371.437
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

Compound Description: SP-10 is a benzamide derivative that has shown potent in vitro antiviral activity against HIV-1. [] It inhibits viral replication at very low concentrations, even against multidrug-resistant strains. [] Studies suggest that SP-10 disrupts actin dynamics within the host cell, leading to reduced expression of CD4 and CCR5 receptors, ultimately inhibiting viral binding and entry. []

N-[2-(4-Cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-1-(tert-butyl-1H-indol-3-yl-methyl)-2-oxo-ethyl]-4-nitrobenzamide

Compound Description: This benzamide derivative acts as an inhibitor of stress-induced adrenal corticosteroid synthesis. [] It achieves this by disrupting the normal distribution of actin within the cell, specifically reducing actin levels in the submembrane cytoskeleton. [] This disruption interferes with the formation of microvilli, structures essential for cholesterol uptake via the scavenger receptor class B type I (SR-BI). [] Consequently, the compound prevents the excessive production of corticosteroids in response to stress. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved drug used to treat cystic fibrosis. [] It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the defective ∆F508-CFTR variant. [] By binding to and enhancing the channel function of CFTR, Ivacaftor improves chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis. []

Relevance: While Ivacaftor doesn't share a direct structural resemblance to N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, it is relevant due to its role as a CFTR potentiator. [] The research paper discussing Ivacaftor also explores other CFTR potentiators with diverse structures. [] This suggests a potential research avenue for investigating whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or structurally related compounds, could also modulate CFTR activity.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is identified as an investigational corrector for the treatment of cystic fibrosis. [] Correctors are designed to improve the cellular processing of the defective ∆F508-CFTR protein, increasing its trafficking to the cell membrane where it can function as a chloride channel. []

Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, this compound's classification as a CFTR corrector highlights a potential research direction. [] Investigating whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its derivatives, can modulate CFTR processing and trafficking could be valuable, especially in the context of cystic fibrosis therapeutics.

Compound Description: This compound is another investigational corrector being explored for the treatment of cystic fibrosis. [] Similar to the previous compound, it aims to enhance the cellular processing and trafficking of the ∆F508-CFTR protein, ultimately improving chloride ion transport in affected cells. []

Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, this compound's role as a CFTR corrector underscores a potential research avenue. [] Exploring the ability of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its analogues, to influence CFTR processing and trafficking could be of interest, particularly in the context of developing novel cystic fibrosis treatments.

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [] It effectively blocks TRPV1 activation by both capsaicin and protons, suggesting a mechanism that locks the channel in a closed conformation. []

Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, AMG6880's activity as a TRPV1 antagonist highlights a potential area of investigation. [] It would be interesting to determine whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or similar compounds, can also interact with and modulate TRPV1 channels.

Compound Description: AMG7472 is another potent antagonist of the TRPV1 channel. [] It effectively inhibits TRPV1 activation by both capsaicin and protons, suggesting a mechanism similar to AMG6880, locking the channel in a closed state and preventing activation. []

Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, AMG7472's activity as a TRPV1 antagonist suggests a potential area for further investigation. [] Determining if N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or structurally similar compounds, can interact with and modulate TRPV1 channels would be of scientific interest.

Compound Description: BCTC acts as a potent antagonist of the TRPV1 channel. [] Like AMG6880 and AMG7472, it effectively blocks TRPV1 activation by both capsaicin and protons, indicating a mechanism that prevents channel opening. []

Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, BCTC's classification as a TRPV1 antagonist highlights a possible research direction. [] Exploring the potential for N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, to interact with and modulate TRPV1 activity could be scientifically valuable.

Compound Description: AMG0610 acts as a selective antagonist of the TRPV1 channel, inhibiting its activation by capsaicin but not by protons. [] This selectivity suggests that AMG0610 might bind to a site on TRPV1 that is crucial for capsaicin binding but not essential for proton-mediated activation. []

Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, AMG0610's unique profile as a capsaicin-selective TRPV1 antagonist offers a potential research avenue. [] It would be interesting to investigate if N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its structural analogues, exhibits any selectivity towards different TRPV1 activators.

Compound Description: Capsazepine is a well-known and widely used antagonist of the TRPV1 channel. [] It blocks TRPV1 activation by capsaicin, but not by protons, indicating a selective binding mechanism. []

Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, capsazepine's classification as a TRPV1 antagonist suggests a potential research direction. [] It would be interesting to determine whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or similar compounds, can also interact with and modulate TRPV1 channels.

Compound Description: SB-366791 is a selective antagonist of the TRPV1 channel. [] It inhibits TRPV1 activation by capsaicin but not by protons, indicating a specific binding site or mechanism that differentiates between these two activators. []

Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, SB-366791's classification as a TRPV1 antagonist, specifically its selectivity towards capsaicin over protons, offers a potential research direction. [] Investigating whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its analogues, display similar selectivity profiles against different TRPV1 activators could provide valuable insights.

Compound Description: DTBHB is a melatonin-related compound with potent antioxidant properties. [, ] It has demonstrated significant inhibition of lipid peroxidation in vitro, particularly during copper or free radical-induced low-density lipoprotein (LDL) oxidation. [] While DTBHB increased the susceptibility of atherogenic lipoproteins to ex vivo oxidation in a mouse model, it did not significantly affect atherosclerotic lesion development. []

Compound Description: GWC20, a pinoline derivative, demonstrates potent antioxidant activity. [] In vitro studies revealed its ability to protect against low-density lipoprotein (LDL) oxidation induced by copper ions and free radicals. [] GWC20's antioxidant effects are attributed to its capacity to scavenge free radicals and inhibit lipid peroxidation. []

Compound Description: This compound is an indole derivative that acts as an inhibitor of interleukin-4 (IL-4) gene expression. [] IL-4 is a cytokine that plays a crucial role in the immune response, particularly in allergic reactions and antibody production. [] By inhibiting IL-4 gene expression, this compound may have therapeutic potential for treating allergic conditions and other immune-related disorders. []

Relevance: This compound shares a core indole structure with N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, suggesting potential for overlapping biological activities. [] Both compounds contain a substituted amine group at the 3-position of the indole ring, with the related compound featuring a 4-pyridinylamino substituent. This structural similarity warrants further investigation into the potential immunological effects of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide.

Compound Description: This compound, a benzo[b]thiophene derivative, acts as an inhibitor of interleukin-4 (IL-4) gene expression. [] By suppressing IL-4 production, this compound may offer therapeutic benefits for managing allergic conditions and other immune-mediated diseases. []

Relevance: While this compound has a benzo[b]thiophene core instead of the indole core present in N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, it highlights a potential research direction. [] The shared 4-pyridinylamino substituent and its role in inhibiting IL-4 gene expression suggest that exploring the immunological properties of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide could be of interest.

Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, mifepristone's role in reducing atypical antipsychotic-associated weight gain in rats is noteworthy. [] This study highlights the potential of GRAs as a treatment strategy for managing weight gain and metabolic disturbances associated with certain medications. [] It would be intriguing to investigate whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, could exhibit similar effects on weight regulation or metabolic pathways.

Compound Description: CORT-108297 is a selective glucocorticoid receptor antagonist (sGRA) []. It binds to the glucocorticoid receptor and blocks the action of cortisol, a hormone involved in stress response and metabolism. []

Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, CORT-108297's role in preventing weight gain and glucose excursions induced by atypical antipsychotics in rats is of interest. [] This finding suggests that modulating glucocorticoid receptor activity could be a potential strategy for addressing metabolic side effects associated with certain medications. [] Exploring whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its analogues, can influence glucocorticoid receptor signaling or exhibit similar metabolic effects would be a valuable research direction.

Compound Description: LLY-2707 is a novel and highly selective glucocorticoid receptor antagonist (GRA). [] Preclinical studies have demonstrated its effectiveness in reducing atypical antipsychotic-associated weight gain and hyperglycemia in rats. [] LLY-2707 achieves this without significantly interfering with the primary mechanism of action of the antipsychotic medication. []

Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, LLY-2707's efficacy in mitigating the metabolic side effects of atypical antipsychotics is notable. [] This study highlights the potential of GRAs as a therapeutic strategy for addressing weight gain and glucose dysregulation associated with certain medications. [] Exploring whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, possess similar effects on weight regulation or glucose metabolism could be scientifically valuable.

Compound Description: 8-OH-DPAT is a research compound known to act as a serotonin 5-HT1A receptor agonist. [] It is often used in scientific studies to investigate the role of the 5-HT1A receptor in various physiological processes, including mood, anxiety, and bladder function.

Relevance: While structurally dissimilar to N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, 8-OH-DPAT's ability to inhibit bladder activity in cats with chronic spinal cord injury (SCI) is notable. [] This study highlights the potential of targeting serotonin receptors, particularly the 5-HT1A receptor, for treating bladder dysfunction in SCI patients. [] It would be interesting to investigate whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or similar compounds, have any effects on bladder function or serotonin receptor activity.

Compound Description: GR-46611 is a research compound that primarily acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, with some activity at the 5-HT1A receptor. [] It is used in scientific studies to explore the roles of these serotonin receptors in various physiological processes.

Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, GR-46611's ability to reduce bladder hyperactivity and increase bladder capacity in cats with chronic spinal cord injury (SCI) is of interest. [] This study suggests that targeting specific serotonin receptors could be a potential therapeutic strategy for managing bladder dysfunction in SCI patients. [] Exploring whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, exhibit similar effects on bladder function or serotonin receptor activity would be a valuable research direction.

Properties

CAS Number

872855-45-3

Product Name

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

IUPAC Name

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

Molecular Formula

C20H25N3O4

Molecular Weight

371.437

InChI

InChI=1S/C20H25N3O4/c1-20(2,3)21-19(26)18(25)15-12-23(16-7-5-4-6-14(15)16)13-17(24)22-8-10-27-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,21,26)

InChI Key

WMJCRIIPYIUGMN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.